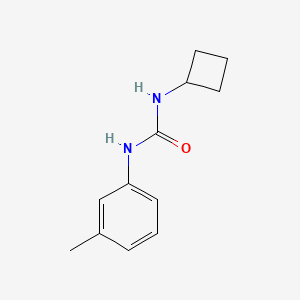![molecular formula C17H20N2O3S B4793662 N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4793662.png)
N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide
説明
N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as MMB or 3-MMB, is a novel compound with potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have various scientific research applications. One of the most promising applications is in the field of cancer research. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by targeting a specific protein called Hsp90, which is involved in the regulation of cell growth and survival. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
作用機序
The mechanism of action of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its binding to Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins. It is overexpressed in many cancer cells, making it a promising target for cancer therapy. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide binds to a specific site on Hsp90, causing it to destabilize and degrade. This leads to the inhibition of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential candidate for drug-drug interaction studies. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for Hsp90. This allows for targeted inhibition of cancer cells without affecting normal cells. N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide also has a relatively low toxicity profile, making it a promising candidate for further investigation. However, one limitation of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide. One area of research could be the development of more potent analogs of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy or radiation. Finally, the role of Hsp90 inhibition in other diseases, such as neurodegenerative diseases, could also be investigated using N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide.
特性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-5-4-6-14(11-13)12-18-17(20)15-7-9-16(10-8-15)19(2)23(3,21)22/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJSQZBRROJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4793591.png)

![2,3-dimethyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4793610.png)
![7-allyl-1-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4793621.png)
![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4793629.png)

![4-chloro-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4793658.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide](/img/structure/B4793668.png)
![2-(allylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4793679.png)
![methyl {5-[4-(2-amino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4793682.png)

![4-bromo-1,5-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4793691.png)
![N-(3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4793696.png)